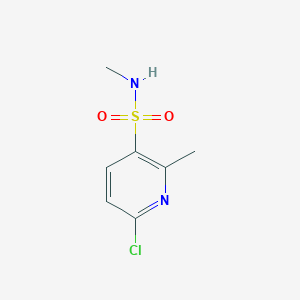
6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide, also known as 6-chloro-N-methyl-3-pyridinesulfonamide, is a chemical compound with the molecular formula C7H9ClN2O2S . It has a molecular weight of 220.68 .
Synthesis Analysis
The synthesis of 6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide involves several steps. The starting materials are substituted nicotinamides, which are converted to 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . The 3-aminopyridines are then diazotized and the diazo groups in the obtained diazonium chlorides are substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .Molecular Structure Analysis
The InChI code for 6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide is 1S/C6H7ClN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 . This code provides a unique representation of the compound’s molecular structure.作用機序
The mechanism of action of 6-CMPSA-MA 95% is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in a specific manner. The compound is thought to bind to the active site of proteins and enzymes, which then modifies their activity. This can lead to changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
6-CMPSA-MA 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit enzymes, alter receptor binding, and modify drug-target interactions. In addition, the compound has been shown to have an effect on cell proliferation and apoptosis. The exact mechanism of action is not yet fully understood, but it is believed that the compound interacts with proteins and enzymes in a specific manner.
実験室実験の利点と制限
The use of 6-CMPSA-MA 95% in laboratory experiments has several advantages. The compound is highly pure and stable, and it has a low toxicity. In addition, the compound is relatively easy to synthesize and is readily available. However, the compound has some limitations. The exact mechanism of action is not yet fully understood, and the compound may have some adverse effects on certain cells or organisms.
将来の方向性
There are a variety of potential future directions for 6-CMPSA-MA 95% research. One potential direction is to further investigate the biochemical and physiological effects of the compound. This could include studies on the effects of the compound on cell proliferation and apoptosis. Another potential direction is to develop new methods for synthesizing the compound. This could include the use of alternative solvents or reaction conditions. Additionally, further research could be conducted on the compound’s mechanism of action and its potential applications in drug-target interactions. Finally, further studies could be conducted to investigate the potential adverse effects of the compound on certain cells or organisms.
合成法
The synthesis of 6-CMPSA-MA 95% is relatively simple and can be accomplished using two different methods. The first method involves the reaction of pyridine-3-sulfonyl chloride and 2-methyl-6-chloropyridine in aqueous solution. The reaction is conducted at a temperature of 70 °C and a pH of 7.5 for a period of 1 hour. The second method involves the reaction of 2-methyl-6-chloropyridine and methylamine in aqueous solution. The reaction is conducted at a temperature of 80 °C and a pH of 7.5 for a period of 1 hour.
科学的研究の応用
6-CMPSA-MA 95% is a versatile compound that has a wide range of applications in the field of scientific research. The compound has been used in a variety of experiments, such as enzyme inhibition studies, receptor binding assays, and drug-target interactions. The compound has also been used in biochemical and physiological research, as it has been shown to interact with proteins, enzymes, and other molecules in a specific manner.
特性
IUPAC Name |
6-chloro-N,2-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPUSITANQOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

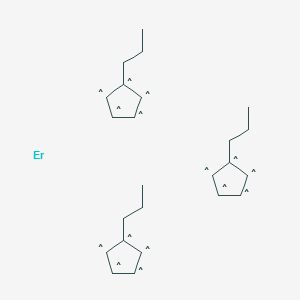



![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
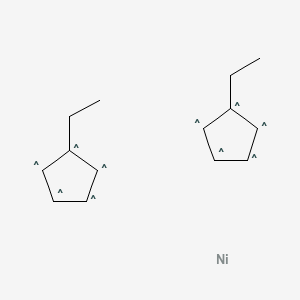

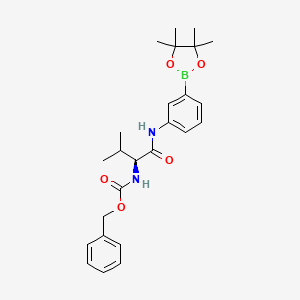
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
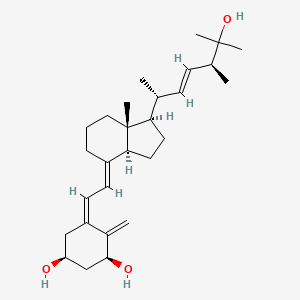
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

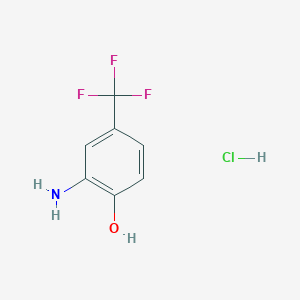
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)